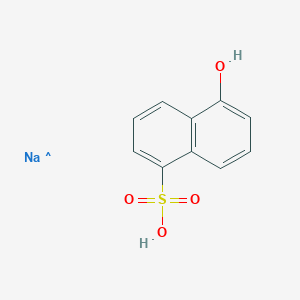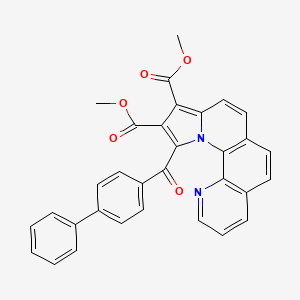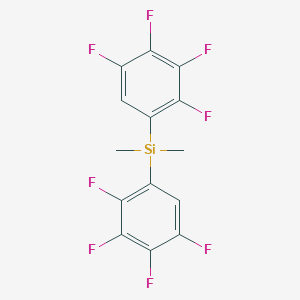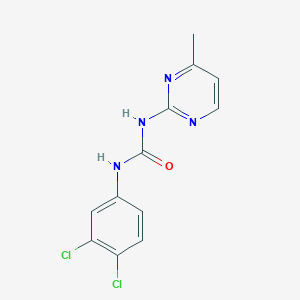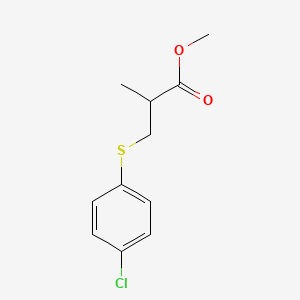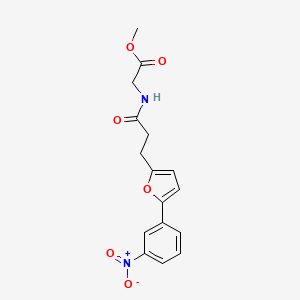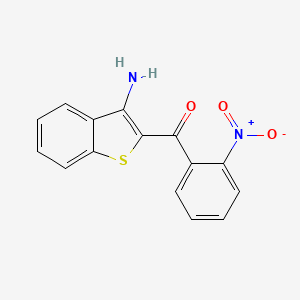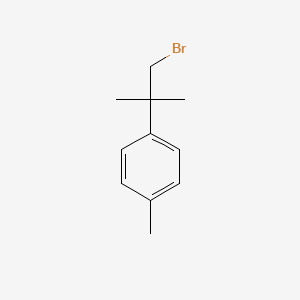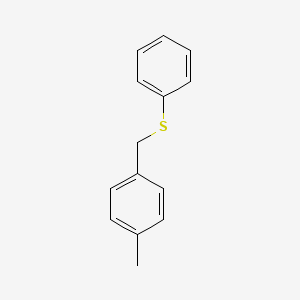
4-Methylbenzyl phenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzyl phenyl sulfide is an organic compound with the molecular formula C14H14S It is a member of the sulfide family, characterized by a sulfur atom bonded to two hydrocarbon groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium phenyl sulfide under basic conditions. The reaction typically proceeds as follows: [ \text{4-Methylbenzyl chloride} + \text{Sodium phenyl sulfide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylbenzyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. For example, treatment with hydrogen peroxide can convert it to 4-methylbenzyl phenyl sulfoxide.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: 4-Methylbenzyl phenyl sulfoxide, 4-Methylbenzyl phenyl sulfone.
Reduction: this compound (from sulfoxides).
Substitution: Various substituted sulfides depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzyl phenyl sulfide has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new antibacterial agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-methylbenzyl phenyl sulfide involves its interaction with biological targets, such as bacterial cell membranes. The compound can disrupt the integrity of the cell membrane, leading to cell lysis and death. This mechanism is particularly relevant in its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Vergleich Mit ähnlichen Verbindungen
- Benzyl phenyl sulfide
- 4-Methylphenyl benzyl sulfide
- Dibenzyl sulfide
Comparison: 4-Methylbenzyl phenyl sulfide is unique due to the presence of a methyl group on the benzyl ring, which can influence its reactivity and biological activity. Compared to benzyl phenyl sulfide, the methyl group can enhance its lipophilicity and potentially its ability to interact with biological membranes.
Eigenschaften
CAS-Nummer |
5023-65-4 |
|---|---|
Molekularformel |
C14H14S |
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
1-methyl-4-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C14H14S/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
NQBAGKCXIRIHMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


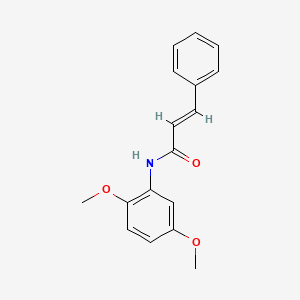
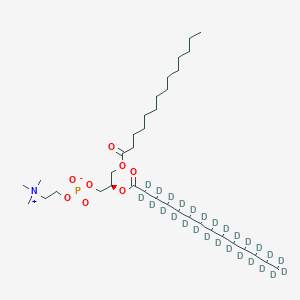
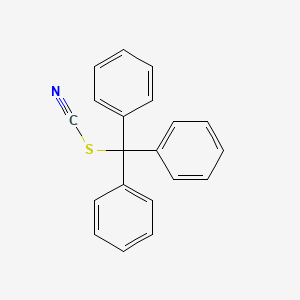
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
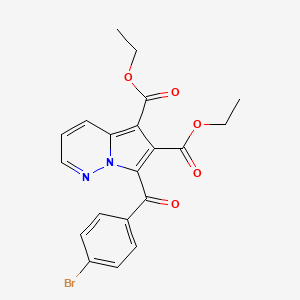
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
